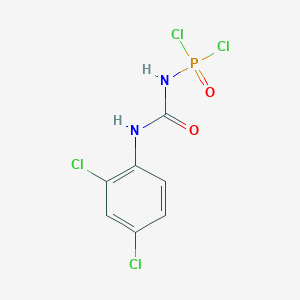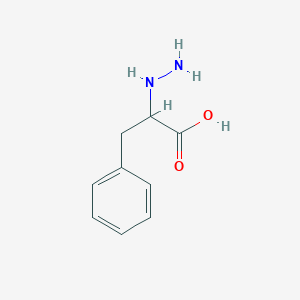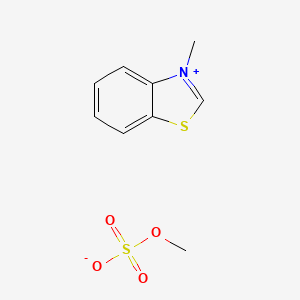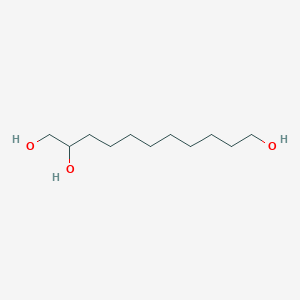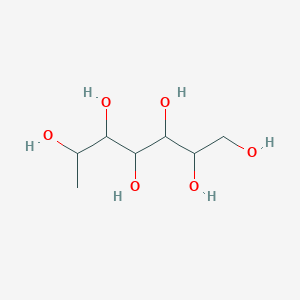
1-Deoxy-D-glycero-D-gulo-heptitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Deoxy-D-glycero-D-gulo-heptitol can be synthesized from D-glucose through a series of chemical reactions. One common method involves the condensation of D-glucose with nitromethane in the presence of sodium methoxide. This reaction yields 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, which can then be reduced to this compound using hydrogen in the presence of palladium black .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Deoxy-D-glycero-D-gulo-heptitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in its precursor can be reduced to form the heptitol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium black is commonly used for reduction reactions.
Substitution: Reagents such as acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: this compound.
Substitution: Acetylated derivatives of the heptitol.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-D-glycero-D-gulo-heptitol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism by which 1-Deoxy-D-glycero-D-gulo-heptitol exerts its effects is primarily through its interactions with enzymes and other proteins. Its multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their bioavailability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-glycero-D-gulo-heptose: A heptose sugar with similar structural features.
D-glycero-D-ido-heptose: Another heptose sugar with different stereochemistry.
2-deoxy-D-gluco-heptose: A deoxy sugar with a similar carbon backbone.
Uniqueness
1-Deoxy-D-glycero-D-gulo-heptitol is unique due to its specific stereochemistry and the presence of a deoxy group, which differentiates it from other heptoses and heptitols. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5328-46-1 |
|---|---|
Molekularformel |
C7H16O6 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3 |
InChI-Schlüssel |
CCLARULDIPFTCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



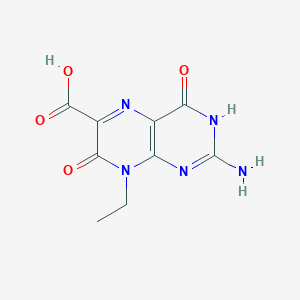
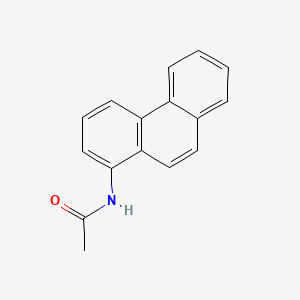

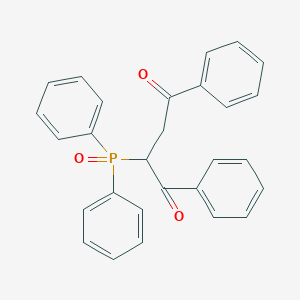
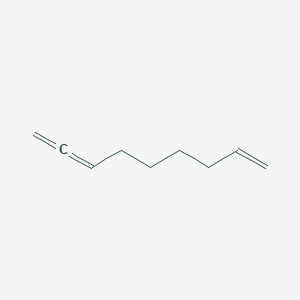


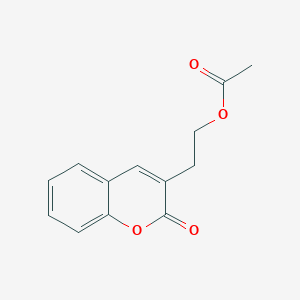
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
